Array ( [bid] => 6232481 )
Scientific Field: Organic Chemistry, Agrochemical and Pharmaceutical Industries.
Application Summary: 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction.
Methods of Application: The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature.
Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.
Scientific Field: Organic Chemistry.
Application Summary: 1,3,5-tris(trifluoromethyl)benzene may be used as a starting material in the synthesis of 2,4,6-tris(trifluoromethyl)benzoic acid.
Methods of Application: The synthesis involves a reaction with n-butyllithium and carbon dioxide.
Results or Outcomes: The synthesis results in the formation of 2,4,6-tris(trifluoromethyl)benzoic acid.
Methods of Application: Trifluorotoluene is used as a solvent in these reactions.
Results or Outcomes: Trifluorotoluene has similar solvating properties to dichloromethane, but with a higher boiling point, making it advantageous when conditions require higher boiling solvents.
Scientific Field: Agrochemical Industry.
Application Summary: A derivative of trifluorotoluene, 3-aminobenzotrifluoride, is the precursor to the herbicide fluometuron.
Methods of Application: The synthesis involves nitration followed by reduction to meta-H2NC6H4CF3.
Results or Outcomes: This aniline is then converted to the urea.
Scientific Field: Chemistry.
Application Summary: “2-chloro-5-(trifluoromethyl)benzene-1-thiol” is used in the production of laboratory chemicals.
Methods of Application: The specific methods of application can vary depending on the type of laboratory chemical being produced.
Results or Outcomes: The outcomes can vary widely, as this compound can be used in the synthesis of a variety of different laboratory chemicals.
Scientific Field: Food Science, Pharmacology, Agriculture.
Application Summary: “2-chloro-5-(trifluoromethyl)benzene-1-thiol” is used in the production of food, drug, pesticide or biocidal products.
Methods of Application: The specific methods of application can vary depending on the type of product being produced.
Results or Outcomes: The outcomes can vary widely, as this compound can be used in the synthesis of a variety of different products.
2-Chloro-5-trifluoromethylbenzenethiol is an organosulfur compound characterized by a chlorine atom and a trifluoromethyl group attached to a benzene ring, along with a thiol functional group. Its molecular formula is , and it has a molecular weight of approximately 212.62 g/mol. The presence of the trifluoromethyl group enhances the compound's electron-withdrawing properties, which can significantly affect its chemical reactivity and biological interactions.
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The biological activity of 2-chloro-5-trifluoromethylbenzenethiol has been explored in various studies. Its unique structure allows it to interact with specific biological targets, potentially modulating different biochemical pathways. The electron-withdrawing properties of the trifluoromethyl and chlorine groups enhance its binding affinity to certain proteins, which may lead to significant pharmacological effects.
Several synthesis methods are available for producing 2-chloro-5-trifluoromethylbenzenethiol:
2-Chloro-5-trifluoromethylbenzenethiol has several applications in various fields:
Interaction studies have highlighted the compound's ability to bind with specific proteins and enzymes, influencing various biochemical pathways. These interactions are primarily facilitated by the electron-withdrawing nature of the trifluoromethyl and chlorine substituents, which enhance its reactivity and binding affinity .
Several compounds share structural similarities with 2-chloro-5-trifluoromethylbenzenethiol. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Fluoro-5-trifluoromethylbenzenethiol | Contains fluorine instead of chlorine | Different reactivity patterns due to fluorine |
| 2-Chloro-4-(trifluoromethyl)aniline | Chlorine at a different position | Affects biological activity differently |
| 3-Amino-4-fluorobenzotrifluoride | Contains an amino group | Exhibits different biological interactions |
The unique arrangement of substituents on the benzene ring in 2-chloro-5-trifluoromethylbenzenethiol imparts distinct chemical properties that differentiate it from these similar compounds, making it valuable for specific applications in organic synthesis and pharmaceuticals.